(2s)-2-(2,4-Dichlorophenoxy)propanoic acid (2s)-2-(2,4-Dichlorophenoxy)propanoic acid (S)-dichlorprop is the S- (inactive) enantiomer of dichlorprop. It is a conjugate acid of a (S)-dichlorprop(1-). It is an enantiomer of a (R)-dichlorprop.
Brand Name: Vulcanchem
CAS No.: 15165-69-2
VCID: VC0078833
InChI: InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1
SMILES: CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid

CAS No.: 15165-69-2

Main Products

VCID: VC0078833

Molecular Formula: C9H8Cl2O3

Molecular Weight: 235.06 g/mol

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid - 15165-69-2

CAS No. 15165-69-2
Product Name (2s)-2-(2,4-Dichlorophenoxy)propanoic acid
Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
IUPAC Name (2S)-2-(2,4-dichlorophenoxy)propanoic acid
Standard InChI InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1
Standard InChIKey MZHCENGPTKEIGP-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
SMILES CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Description (S)-dichlorprop is the S- (inactive) enantiomer of dichlorprop. It is a conjugate acid of a (S)-dichlorprop(1-). It is an enantiomer of a (R)-dichlorprop.
PubChem Compound 84811
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator